

test-retest reliability of p-MPPF PET imaging

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An Objective Comparison of **p-MPPF** PET Imaging for Test-Retest Reliability in Neuroreceptor Studies

For researchers and drug development professionals investigating the serotonin 5-HT1A receptor system, the reliability of in vivo imaging techniques is paramount. Positron Emission Tomography (PET) with the radioligand 2'-methoxyphenyl-(N-2'-pyridinyl)-p-18F-fluoro-benzamidoethylpiperazine ([18F]**p-MPPF**) is a frequently utilized method. This guide provides a comprehensive comparison of the test-retest reliability of [18F]**p-MPPF** PET imaging, supported by experimental data and detailed protocols, and contrasts it with alternative radiotracers.

Test-Retest Reliability of [18F]p-MPPF PET

A key study assessing the long-term test-retest reliability of [18F]**p-MPPF** PET in ten healthy human volunteers over a six-month interval demonstrated good reproducibility.[1][2][3] The binding potential (BP), a measure of receptor density and affinity, showed a mean percentage change between test and retest scans of approximately 1% in regions rich in 5-HT1A receptors and 2% in regions with lower receptor density.[1][2] The typical error was around 7%, and the mean intraclass correlation coefficient (ICC) was over 0.70, indicating good reliability.[1][2] Another key metric, the distribution volume (DV), had a mean percentage change of ±2.5%, with a typical error close to 6% and an ICC over 0.60.[1][2]

These findings suggest that [18F]**p-MPPF** PET is a reliable tool for crossover studies where small percentage changes in 5-HT1A receptor binding are anticipated, both in group analyses and for individual subject assessments.[1][2] A study in rats using microPET also demonstrated



good test-retest variability, in the order of 10% in larger brain regions and under 20% in smaller nuclei.[4]

Table 1: Quantitative Test-Retest Reliability Data for [18F]p-MPPF PET

Parameter	Mean Percentage Change (Test vs. Retest)	Typical Error	Intraclass Correlation Coefficient (ICC)
Binding Potential (BP)	~1% (receptor-rich regions), ~2% (receptor-poor regions)[1][2]	~7%[1][2]	> 0.70[1][2]
Distribution Volume (DV)	±2.5%[1][2]	~6%[1][2]	> 0.60[1][2]

Experimental Protocol for a Typical [18F]p-MPPF PET Test-Retest Study

The following protocol is based on a human study assessing long-term reliability.[1][3]

- 1. Subject Preparation:
- Subjects undergo a health screening, including a general health questionnaire.[3]
- An anatomical MRI scan is performed for subsequent co-registration with PET data.
- 2. Radiotracer Synthesis:
- [18F]**p-MPPF** is synthesized via nucleophilic fluorination of a nitro precursor.[3]
- The radiochemical yield is typically 20-25%, with a specific activity of 37-111 GBq/mmol.[3]
- 3. PET Scan Acquisition:
- Subjects undergo two PET scans (test and retest) separated by a specified interval (e.g., 6 months).[1][2][3]

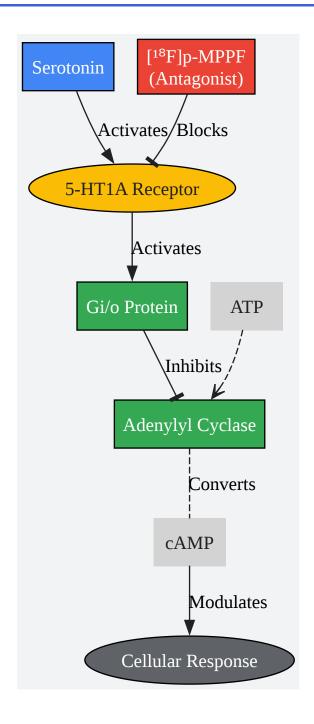


- A dose of 2.7 MBg/kg of [18F]p-MPPF is injected intravenously.[1][3]
- A dynamic PET scan is acquired for 60 minutes using a scanner such as a CTI Exact HR+.
 [1][3]
- Data is acquired in multiple frames to capture the kinetics of the radiotracer.[5]
- 4. Data Analysis:
- PET images are co-registered with the individual's MRI scan.
- Time-activity curves are extracted from various regions of interest (ROIs).[1][2]
- The cerebellum is typically used as a reference region due to its low density of 5-HT1A receptors.[1][2]
- Kinetic models, such as the simplified reference tissue model (SRTM) or the Logan graphical model, are applied to the time-activity curves to calculate binding parameters like BP and DV.[1][2]
- For voxel-wise analysis, parametric images of the binding indices are generated.[1][2]









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